REACTION_CXSMILES
|
[CH:1]1[CH:2]=[CH:3][C:4]([CH2:7][NH:8][C:9]([CH2:11][C:12]2[CH:13]=[CH:14][C:15]([C:18]3[CH:19]=[CH:20][C:21]([O:24][CH2:25][CH2:26][N:27]4[CH2:32][CH2:31][O:30][CH2:29][CH2:28]4)=[CH:22][CH:23]=3)=[CH:16][N:17]=2)=[O:10])=[CH:5][CH:6]=1.[CH3:33][S:34]([OH:37])(=[O:36])=[O:35]>CC(C)=O>[S:34]([OH:37])(=[O:36])(=[O:35])[CH3:33].[O:30]1[CH2:29][CH2:28][N:27]([CH2:26][CH2:25][O:24][C:21]2[CH:22]=[CH:23][C:18]([C:15]3[CH:14]=[CH:13][C:12]([CH2:11][C:9]([NH:8][CH2:7][C:4]4[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=4)=[O:10])=[N:17][CH:16]=3)=[CH:19][CH:20]=2)[CH2:32][CH2:31]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)CNC(=O)CC=2C=CC(=CN2)C=3C=CC(=CC3)OCCN4CCOCC4
|
Name
|
methanesulfonate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(C)(=O)(=O)O.O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC(=O)NCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |